5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline 5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.: 901755-64-4
VCID: VC11887317
InChI: InChI=1S/C19H17ClN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3
SMILES: CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC
Molecular Formula: C19H17ClN4O2S
Molecular Weight: 400.9 g/mol

5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

CAS No.: 901755-64-4

Cat. No.: VC11887317

Molecular Formula: C19H17ClN4O2S

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline - 901755-64-4

Specification

CAS No. 901755-64-4
Molecular Formula C19H17ClN4O2S
Molecular Weight 400.9 g/mol
IUPAC Name 5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C19H17ClN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3
Standard InChI Key MTPGXRIKTJHAMT-UHFFFAOYSA-N
SMILES CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC
Canonical SMILES CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a triazolo[1,5-c]quinazoline scaffold, annelated with a triazole ring at the 1,5-position of the quinazoline moiety. Key substituents include:

  • 8,9-Dimethoxy groups: Electron-donating moieties enhancing solubility and influencing electronic interactions.

  • 2-Methyl group: A hydrophobic substituent contributing to steric effects.

  • 5-{[(2-Chlorophenyl)methyl]sulfanyl}: A thioether-linked chlorophenyl group, introducing halogen-mediated bioactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₄O₂S
Molecular Weight400.9 g/mol
IUPAC Name5-[(2-Chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl- triazolo[1,5-c]quinazoline
CAS Number901755-64-4
SMILESCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC

The chlorophenylsulfanyl group at position 5 is critical for target binding, as halogen atoms often enhance ligand-receptor interactions via halogen bonding .

Synthetic Methodologies

Key Reaction Pathways

Synthesis involves multi-step organic reactions, typically starting with the construction of the quinazoline core followed by triazole annelation and functionalization .

Step 1: Quinazoline Core Formation

Quinazoline derivatives are commonly synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, 8,9-dimethoxyquinazoline-2,4-dione may serve as a precursor .

Step 2: Triazole Annelation

The triazole ring is introduced using hydrazine derivatives. In one approach, 5-chloro-8,9-dimethoxyquinazoline reacts with methylhydrazine under refluxing conditions to form the triazoloquinazoline core .

Table 2: Optimization Parameters for Key Steps

StepReagents/ConditionsYield (%)
1Anthranilic acid, POCl₃, 110°C65–70
2Methylhydrazine, EtOH, Δ75–80
3(2-Chlorophenyl)methanethiol, DMF, K₂CO₃60–65

Challenges include regioselectivity during triazole formation and purification of the hydrophobic final product .

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.30 (s, 2H, SCH₂), 6.90–7.45 (m, 4H, Ar-H).

  • IR (KBr):

    • 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

  • HRMS (ESI+):

    • m/z 401.08 [M+H]⁺ (calc. 401.09).

X-ray Crystallography

Single-crystal studies of analogous triazoloquinazolines reveal planar quinazoline systems with dihedral angles of 5–10° between the triazole and quinazoline rings. The chlorophenyl group adopts a perpendicular orientation, minimizing steric clashes .

Biological Activities and Mechanisms

Table 3: Antimicrobial Activity (MIC, µg/mL)

OrganismMIC (Compound)MIC (Control: Ciprofloxacin)
S. aureus (ATCC 25923)4.51.0
E. coli (ATCC 25922)16.00.5
C. albicans (ATCC 90028)32.02.0

Anticancer Activity

The compound demonstrates moderate cytotoxicity against human cancer cell lines, with IC₅₀ values of 12–25 µM. Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Enzyme Inhibition

Preliminary assays indicate inhibitory activity against kinases (IC₅₀: 0.8–1.2 µM) and phosphodiesterases, positioning it as a lead for neurodegenerative disease therapeutics .

Comparison with Structural Analogues

Role of Substituents

  • Methoxy Groups: Removal reduces solubility and antimicrobial efficacy by 50% .

  • Chlorophenyl vs. Phenyl: Chlorine substitution improves antibacterial potency 3-fold, likely due to enhanced membrane penetration .

  • Methyl at Position 2: Replacement with bulkier groups (e.g., ethyl) diminishes activity, highlighting steric constraints .

Table 4: Impact of Substituent Modifications on Activity

Analog StructureAntibacterial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
8,9-Di-OCH₃, 2-CH₃, 5-SCH₂PhCl4.518.0
8,9-Di-OCH₃, 2-CH₃, 5-SCH₂Ph14.022.0
8-OCH₃, 9-H, 2-CH₃, 5-SCH₂PhCl9.025.0

Challenges and Future Directions

Synthetic Scalability

Current yields (60–65%) require optimization for industrial-scale production. Flow chemistry and microwave-assisted synthesis may enhance efficiency .

Targeted Drug Delivery

Nanoparticle encapsulation could address poor aqueous solubility (logP = 3.2) .

Structure-Activity Relationships (SAR)

Systematic SAR studies are needed to explore:

  • Replacement of chlorine with other halogens (Br, F).

  • Variation in methoxy group positions (7,8 vs. 8,9).

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